molecular formula C8H10N4S6 B13768149 5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol CAS No. 5064-34-6

5,5'-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol

Cat. No.: B13768149
CAS No.: 5064-34-6
M. Wt: 354.6 g/mol
InChI Key: HZYLUFQBDSTRLP-UHFFFAOYSA-N
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Description

5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiadiazole precursors with sulfur-containing reagents. One common method involves the reaction of 1,3,4-thiadiazole derivatives with sulfur sources under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Tetramethylenedithio)di-1,3,4-thiadiazole-2-thiol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5064-34-6

Molecular Formula

C8H10N4S6

Molecular Weight

354.6 g/mol

IUPAC Name

5-[4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butylsulfanyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H10N4S6/c13-5-9-11-7(17-5)15-3-1-2-4-16-8-12-10-6(14)18-8/h1-4H2,(H,9,13)(H,10,14)

InChI Key

HZYLUFQBDSTRLP-UHFFFAOYSA-N

Canonical SMILES

C(CCSC1=NNC(=S)S1)CSC2=NNC(=S)S2

Origin of Product

United States

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